4-Hydroxyphenyl 4-allyloxybenzoate
Overview
Description
4-Hydroxyphenyl 4-allyloxybenzoate is an organic compound with the molecular formula C16H14O4 It is known for its unique structural properties, which include a hydroxyphenyl group and an allyloxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyphenyl 4-allyloxybenzoate typically involves a multi-step reaction. One common method starts with 4-hydroxybenzoic acid as the precursor. The synthetic route includes the following steps:
Esterification: 4-Hydroxybenzoic acid reacts with allyl alcohol in the presence of a catalyst such as sulfuric acid to form 4-allyloxybenzoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyphenyl 4-allyloxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The allyloxy group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Allyl alcohol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-Hydroxyphenyl 4-allyloxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyl 4-allyloxybenzoate involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as α-amylase and α-glucosidase, where it acts as an inhibitor.
Pathways Involved: The compound inhibits these enzymes through hydrogen bonding and van der Waals interactions, leading to a decrease in carbohydrate hydrolysis.
Comparison with Similar Compounds
4-Hydroxyphenyl 4-hydroxybenzoate: Similar structure but lacks the allyloxy group, leading to different chemical properties and applications.
4-(3-Formyl-4-hydroxyphenyl)azo-1-alkylpyridinium salts: These compounds have azo groups and are used for their antimicrobial and antioxidant properties.
Uniqueness: 4-Hydroxyphenyl 4-allyloxybenzoate is unique due to its combination of hydroxyphenyl and allyloxybenzoate groups, which confer specific reactivity and potential for diverse applications in materials science and bioactive research .
Properties
IUPAC Name |
(4-hydroxyphenyl) 4-prop-2-enoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-2-11-19-14-7-3-12(4-8-14)16(18)20-15-9-5-13(17)6-10-15/h2-10,17H,1,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLFJRUGSYMIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571801 | |
Record name | 4-Hydroxyphenyl 4-[(prop-2-en-1-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128422-75-3 | |
Record name | 4-Hydroxyphenyl 4-(2-propen-1-yloxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128422-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenyl 4-[(prop-2-en-1-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-propen-1-yloxy)-;4-Hydroxyphenyl 4-allyloxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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